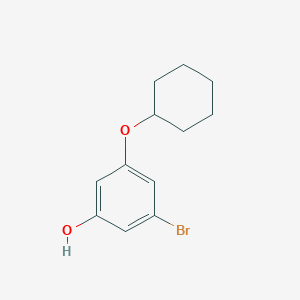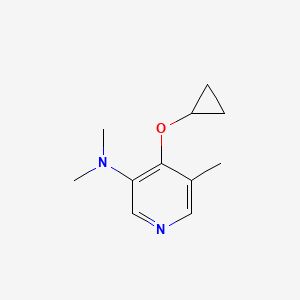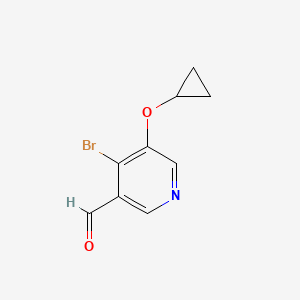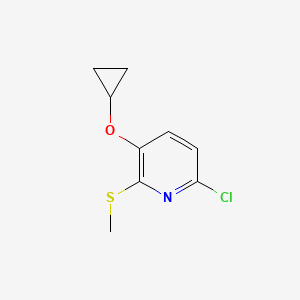
3-Bromo-5-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(cyclohexyloxy)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds where one or more hydrogen atoms in the benzene ring are replaced by bromine atoms. This specific compound features a bromine atom at the third position and a cyclohexyloxy group at the fifth position on the phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclohexyloxy)phenol typically involves the bromination of 5-(cyclohexyloxy)phenol. This can be achieved through electrophilic aromatic substitution using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Products depend on the nucleophile used, such as 3-amino-5-(cyclohexyloxy)phenol when using an amine nucleophile.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 5-(cyclohexyloxy)phenol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(cyclohexyloxy)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(cyclohexyloxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the phenolic group play crucial roles in its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromophenol: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
5-(Cyclohexyloxy)phenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
4-Bromo-2-(cyclohexyloxy)phenol: A positional isomer with different chemical and biological properties.
Uniqueness
3-Bromo-5-(cyclohexyloxy)phenol is unique due to the presence of both the bromine atom and the cyclohexyloxy group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
3-bromo-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15BrO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,14H,1-5H2 |
InChI-Schlüssel |
NDXAMOYCXGZKEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















